molecular formula C6H6N4O B13807492 4(1H)-Pteridinone, 5,8-dihydro-(9CI)

4(1H)-Pteridinone, 5,8-dihydro-(9CI)

Cat. No.: B13807492
M. Wt: 150.14 g/mol
InChI Key: RTXWGTSLXWVUFM-UHFFFAOYSA-N
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Description

4(1H)-Pteridinone, 5,8-dihydro-(9CI) is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pteridinone, 5,8-dihydro-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pteridinone, 5,8-dihydro-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3,7H,(H2,8,9,10,11)

InChI Key

RTXWGTSLXWVUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(N1)C(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies for 4 1h Pteridinone, 5,8 Dihydro 9ci and Its Derivatives

De Novo Synthetic Routes to the 5,8-Dihydropteridinone Core

De novo synthesis in this context refers to the construction of the fused pyrazino[2,3-d]pyrimidine ring system from precursors that are not already advanced pyrimidines or pyrazines. These methods often involve tandem reactions where the bicyclic system is formed in a highly efficient manner.

Cyclocondensation is a cornerstone of pteridine (B1203161) synthesis. The most prevalent method involves the condensation of a suitably substituted diaminopyrimidine with a two-carbon electrophilic synthon, typically an α-dicarbonyl compound. This reaction, often referred to as the Taylor-Robinson synthesis, directly constructs the pyrazine (B50134) ring onto the pyrimidine (B1678525) precursor. The reaction between a 4,5-diaminopyrimidin-4-one and an α-keto-aldehyde or a 1,2-diketone leads to the formation of the pteridinone core. The initial condensation forms a dihydropyrazine (B8608421) ring, which can then be aromatized or remain in a reduced state depending on the reaction conditions and substituents. For the synthesis of 5,8-dihydro derivatives, specific reagents and conditions that favor the formation and stability of the dihydro state are employed.

Table 1: Examples of Cyclocondensation Reactions for Pteridinone Core Synthesis This table is illustrative and based on general synthetic principles for pteridines.

Pyrimidine PrecursorDicarbonyl ReagentResulting Pteridinone CoreReference Principle
5,6-Diamino-2-methylpyrimidin-4(3H)-oneGlyoxal2-Methyl-5,8-dihydro-4(1H)-pteridinone researchgate.netorientjchem.org
5,6-DiaminouracilBiacetyl (2,3-Butanedione)6,7-Dimethyl-5,8-dihydropteridine-2,4(1H,3H)-dione nih.gov
2,5,6-Triaminopyrimidin-4(3H)-oneMethylglyoxal2-Amino-6-methyl-5,8-dihydro-4(1H)-pteridinone researchgate.net

Ring closure strategies focus on the intramolecular cyclization of a single precursor molecule that contains all the necessary atoms for the bicyclic core. The feasibility of these cyclizations is often governed by principles such as Baldwin's rules, which predict the favorability of different types of ring closures based on the geometry of the transition state. libretexts.org

One conceptual approach involves a precursor containing a pyrimidine moiety linked to a side chain that can cyclize to form the pyrazine ring. For instance, a 5-amino-4-chloro-pyrimidinone could be reacted with an amino acid derivative. The resulting intermediate could then undergo an intramolecular nucleophilic substitution to close the dihydropyrazine ring.

Another advanced strategy is the application of ring-closing metathesis (RCM). While specific examples for 5,8-dihydropteridinone are not prevalent, RCM is a powerful tool for forming heterocyclic rings. nih.govnih.gov A hypothetical precursor could be a di-alkenyl substituted aminopyrimidine that, upon exposure to a Grubbs catalyst, could undergo RCM to form a dihydropyrazine ring fused to the pyrimidine core.

Precursor-Based Syntheses of 4(1H)-Pteridinone, 5,8-dihydro-(9CI)

These methods are the most widely employed for synthesizing pteridines and their derivatives due to the ready availability of the starting heterocyclic precursors. researchgate.net

This is the most classical and versatile method for pteridine synthesis. The strategy involves the construction of the pyrazine ring onto a pre-formed, appropriately substituted pyrimidine ring. orientjchem.org The key starting materials are 5,6-diaminopyrimidines. nih.gov

The general synthesis involves the reaction of a 5,6-diaminopyrimidin-4-one with a reagent that provides a two-carbon unit. Common reagents include:

α-Dicarbonyl compounds: As described in section 2.1.1, reagents like glyoxal, biacetyl, and benzil (B1666583) react with the diamine to form the pyrazine ring.

α-Haloketones: Reaction with α-haloketones followed by cyclization is another effective route.

Sugars: The condensation of 5,6-diaminopyrimidines with sugars under mild acidic conditions can yield 6-substituted pterins, which are derivatives of the core structure. orientjchem.org

Table 2: Synthesis of Dihydropteridinone Derivatives from Pyrimidine Precursors

5,6-Diaminopyrimidine DerivativeReagentConditionsProduct
5,6-DiaminouracilPhenacyl bromideDMF, heat6-Phenyl-5,8-dihydropteridine-2,4(1H,3H)-dione
5,6-Diamino-1,3-dimethyluracilα,β-DibromopropionaldehydeBase, EtOH1,3-Dimethyl-5,8-dihydropteridine-2,4(1H,3H)-dione
2-Thio-5,6-diaminouracilDiacetylAcOH, reflux6,7-Dimethyl-2-thioxo-2,3,5,8-tetrahydro-4(1H)-pteridinone

While less common, the synthesis of the pteridinone core can also be achieved by constructing the pyrimidine ring onto a pre-existing, functionalized pyrazine. This approach offers an alternative pathway for accessing unique substitution patterns that might be difficult to obtain via pyrimidine-based routes. researchgate.net

A key strategy involves starting with a 2-aminopyrazine-3-carboxamide. This precursor contains the necessary N-C-C-N framework of the pyrazine ring along with functional groups poised for pyrimidine ring closure. Cyclization can be achieved by reacting this aminopyrazinamide with a one-carbon synthon. acs.org For example, reaction with triethyl orthoformate can introduce the C2 atom of the pteridinone, and subsequent ring closure yields the 4(3H)-pteridinone. To obtain the 5,8-dihydro state, a subsequent reduction step would be necessary.

A sophisticated variation of this approach, developed by E.C. Taylor, involves the cleavage of a pre-formed pteridine ring via aminolysis to yield an N-substituted 3-aminopyrazinamide. This pyrazine intermediate can then be re-cyclized under different conditions to form a new, desired pteridine derivative. acs.org

Table 3: Synthesis via Pyrazine Precursor Approach

Pyrazine PrecursorC1-Synthon/ReagentIntermediate/ConditionsProduct Type
2-Amino-3-carboxamidopyrazineTriethyl OrthoformateHeat, acid catalyst4(3H)-Pteridinone (requires subsequent reduction)
Methyl 2-amino-3-pyrazinecarboxylateGuanidineBase, heat2-Amino-4(3H)-pteridinone (requires subsequent reduction)
2-Amino-3-cyanopyrazineFormamideHigh temperature4-Aminopteridine (requires hydrolysis and reduction)

Functionalization and Derivatization Strategies of 4(1H)-Pteridinone, 5,8-dihydro-(9CI)

Derivatization of the 5,8-dihydropteridinone core is essential for developing analogs with specific properties. Functionalization can be directed at the nitrogen atoms of the rings or at available carbon positions.

N-Alkylation: The nitrogen atoms in the pteridinone core, particularly at positions N1, N3, N5, and N8, can be alkylated. The reaction typically involves treating the dihydropteridinone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netresearchgate.net The choice of base (e.g., K₂CO₃, NaH, BuLi) and reaction conditions can influence the regioselectivity of the alkylation, allowing for selective functionalization at different nitrogen centers. rsc.org

N-Acylation: Acylation of the ring nitrogen atoms or exocyclic amino groups can be achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification can be used to install various functional groups or to serve as a protecting group strategy during multi-step syntheses. nih.gov

C-Halogenation: Direct halogenation of the pteridinone core can provide valuable intermediates for further functionalization, such as in cross-coupling reactions. Electrophilic halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or trihaloisocyanuric acid can be used to introduce halogen atoms at activated positions on the pyrazine or pyrimidine ring. rsc.org Metal-catalyzed C-H activation is another modern approach for the regioselective halogenation of heterocyclic systems. nih.gov

Table 4: Summary of Functionalization Strategies

Reaction TypeTypical ReagentsTarget Position(s)Purpose
AlkylationAlkyl halides (RX), Base (K₂CO₃, NaH)N1, N3, N5, N8Introduce alkyl/arylmethyl groups
AcylationAcid chlorides (RCOCl), AnhydridesN1, N3, N5, N8, exocyclic NH₂Introduce acyl groups, protection
HalogenationNBS, NCS, I₂C6, C7Create handles for cross-coupling

Substitution Reactions on the Pteridinone Ring

A prominent strategy for generating diversity on the pteridinone ring involves a solid-phase synthetic approach starting with a highly functionalized pyrimidine precursor. This method allows for the sequential and controlled introduction of various substituents.

A key building block for this approach is 4,6-dichloro-5-nitropyrimidine. The synthesis of substituted 5,8-dihydropteridinones begins with the immobilization of a chiral amino acid (such as Phenylalanine, Valine, or Methionine) onto a solid support like Wang resin. Following the removal of the Fmoc protecting group, the free amino group reacts via nucleophilic substitution with the 4,6-dichloro-5-nitropyrimidine. One of the chloro groups is displaced by the amino acid, tethering the pyrimidine to the resin.

The second chloro group on the pyrimidine ring is then available for a subsequent nucleophilic substitution reaction. A diverse library of derivatives can be generated by reacting this intermediate with various primary and secondary amines. nih.gov This step introduces a substituent at what will become the 4-position of the pteridinone core. The final steps involve the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester group of the amino acid to form the 5,8-dihydropteridinone ring system. nih.gov

The versatility of this method is demonstrated by the range of amines that can be incorporated, leading to a variety of substitutions on the final pteridinone ring.

Table 1: Examples of Synthesized 7-substituted-4-amino-7,8-dihydropteridin-6(5H)-ones Data sourced from a polymer-supported synthesis methodology. nih.gov

Compound IDR (from Amino Acid)R' (from Amine)Yield
1a -CH₂Ph4-fluorobenzyl93%
1b -CH₂Ph2-methoxyethyl94%
1c -CH₂Phmorpholino95%
1d -CH(CH₃)₂4-fluorobenzyl90%
1e -CH(CH₃)₂2-methoxyethyl91%
1h -CH(CH₃)₂morpholino92%
1i -(CH₂)₂SCH₃4-fluorobenzyl94%
1j -(CH₂)₂SCH₃2-methoxyethyl95%
1k -(CH₂)₂SCH₃morpholino96%

Modification of the 5,8-Dihydro Moiety

Direct modification of the 5,8-dihydro moiety, specifically at the nitrogen atoms (N5 and N8), provides a route to further functionalize the pteridinone scaffold after the core has been constructed. One such modification is N-alkylation.

In a synthetic route aimed at developing kinase inhibitors, a bis-N-alkylation was performed on a 5,8-dihydropteridinone intermediate. researchgate.net This reaction utilized a strong base, sodium hydride (NaH), in dimethylformamide (DMF) to deprotonate the amide and amine nitrogens of the dihydro moiety. The resulting anions were then treated with an alkyl bromide, leading to the addition of alkyl groups at these positions. researchgate.net This approach highlights a method for introducing substituents directly onto the nitrogens of the dihydropyrazine portion of the molecule, significantly altering its structural and electronic properties.

Structural Elucidation and Conformational Analysis of 4 1h Pteridinone, 5,8 Dihydro 9ci

Tautomerism and Isomerism in 4(1H)-Pteridinone, 5,8-dihydro-(9CI) Systems

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. libretexts.org The structure of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) allows for several potential tautomeric forms, which can exist in equilibrium. The relative stability and population of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. frontiersin.org

Keto-enol tautomerism involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.org For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), the primary keto tautomer is the structure implied by its name, featuring a carbonyl group at the C4 position.

This keto form can potentially equilibrate with its corresponding enol tautomer, 5,8-Dihydropteridin-4-ol. The equilibrium between these forms is catalyzed by either acid or base. youtube.com Generally, for simple amide and ketone systems, the keto form is significantly more stable and predominates in equilibrium. libretexts.org This preference is largely due to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond. libretexts.org However, factors such as aromaticity or extended conjugation in the enol form can shift the equilibrium. In the case of 5,8-dihydropteridin-4-ol, the formation of the enol does not lead to a fully aromatic system, suggesting the keto form, 4(1H)-Pteridinone, 5,8-dihydro-(9CI), is the major tautomer under most conditions.

Figure 1: Keto-Enol Tautomerism in the 5,8-dihydro-4(1H)-pteridinone system.

Ring-chain tautomerism is a process where the interconversion of isomers involves the opening or closing of a ring structure. This phenomenon is common in molecules that possess a terminal aldehyde or ketone and a distal nucleophile, such as a hydroxyl or amino group, that can intramolecularly attack the carbonyl carbon.

For the specific structure of 4(1H)-Pteridinone, 5,8-dihydro-(9CI), the necessary functional groups for classical ring-chain tautomerism are not present in a configuration that would readily allow for such an equilibrium. The heterocyclic core is relatively stable, and there are no pendant aldehyde/ketone and nucleophile groups that could engage in intramolecular cyclization or ring-opening under normal conditions. Therefore, ring-chain tautomerism is not considered a significant isomeric process for this particular compound.

Advanced Spectroscopic Characterization for Structural Assignments

A suite of spectroscopic techniques is employed to provide a comprehensive structural assignment, confirming the atomic connectivity and functional groups of 4(1H)-Pteridinone, 5,8-dihydro-(9CI).

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignments, especially in complex molecules. emerypharma.commnstate.edu

COSY (¹H-¹H): This experiment reveals scalar coupling between protons, typically through two or three bonds. emerypharma.com It would be used to establish the connectivity of protons within the dihydropyrazine (B8608421) ring and to identify any couplings between the two rings.

HSQC/HMQC (¹H-¹³C): These experiments correlate protons with the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments. youtube.com

HMBC (¹H-¹³C): Heteronuclear Multiple Bond Correlation provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular framework, for example, by correlating the N-H proton with carbons in the pyrimidine (B1678525) ring (C4, C4a). preprints.org

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for 4(1H)-Pteridinone, 5,8-dihydro-(9CI), extrapolated from data on related pteridine (B1203161) structures.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
H2~7.8 - 8.2-Chemical shift depends on substitution.
C2-~150 - 155
C4 (C=O)-~160 - 165Carbonyl carbon.
N5-H~6.5 - 7.5-Exchangeable proton, broad signal.
H6~3.5 - 4.0-Aliphatic CH₂.
C6-~40 - 45
H7~3.5 - 4.0-Aliphatic CH₂.
C7-~40 - 45
N8-H~6.0 - 7.0-Exchangeable proton, broad signal.
C4a-~145 - 150Bridgehead carbon.
C8a-~148 - 153Bridgehead carbon.
This is a predictive table based on analogous structures and principles, not experimental data.

Solid-State NMR: Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. ox.ac.uk For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), ssNMR could be used to study polymorphism (the existence of different crystal forms), identify the predominant tautomer in the solid state, and analyze intermolecular interactions like hydrogen bonding. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. horiba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), the IR spectrum would be dominated by characteristic absorption bands:

N-H stretching: Broad bands typically in the range of 3200-3400 cm⁻¹ for the amide (N1-H) and amine (N5-H, N8-H) groups.

C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds at C6 and C7, and above 3000 cm⁻¹ for any aromatic/vinylic C-H bonds.

C=O stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the cyclic amide (lactam) group.

C=N and C=C stretching: Medium to weak bands in the 1500-1650 cm⁻¹ region.

N-H bending: A medium intensity band around 1550-1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) would show strong signals for the C=C and C=N bond vibrations of the heterocyclic rings. While IR is strong for the C=O stretch, Raman signals for carbonyls are typically weaker. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal intensity for detecting low concentrations of the compound. researchgate.net

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H stretch3200-34003200-3400
C-H stretch (aliphatic)2850-30002850-3000
C=O stretch (amide)1650-16801650-1680 (weak-medium)
C=N / C=C stretch1500-16501500-1650 (strong)
N-H bend1550-1640-

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), under Electron Ionization (EI), the molecular ion (M⁺˙) would be observed. The subsequent fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses. Plausible fragmentation pathways would include:

Loss of CO: A common fragmentation for cyclic amides and ketones, leading to a fragment ion of [M-28]⁺˙.

Retro-Diels-Alder (RDA) reaction: The dihydropyrazine ring could undergo a retro-Diels-Alder cleavage, breaking the ring at the C4a-N5 and C8-C8a bonds.

Loss of HCN: Cleavage of the pyrimidine ring could lead to the loss of hydrogen cyanide ([M-27]⁺˙).

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms in the dihydropyrazine ring.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and confirming the compound's identity.

X-ray Crystallography of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) and its Co-crystals/Salts

In the crystal structure of HPPK in complex with a bisubstrate analogue containing the 6-hydroxymethyl-7,8-dihydropterin (B3263101) moiety, the dihydropterin ring adopts a specific, non-planar conformation. nih.gov The binding of the pterin (B48896) analogue to the active site of HPPK induces significant conformational changes in the enzyme, highlighting a dynamic interplay between the ligand and the protein. nih.gov

The table below summarizes the crystallographic data for an enzyme-inhibitor complex containing a dihydropterin analogue. While not of the isolated compound, it provides key information on the geometry of the dihydropterin ring system.

ParameterValue
PDB ID of HPPK complex1HKA
LigandP¹-(6-Hydroxymethylpterin)-P⁴-(5'-adenosyl)tetraphosphate (HP₄A)
Resolution1.85 Å
R-factor0.185
Ring ConformationNon-planar, adapted to the enzyme active site

Data from the crystal structure of E. coli HPPK in complex with MgHP₄A. nih.gov

The analysis of such crystal structures reveals that the dihydropterin ring is not flat, a consequence of the sp³-hybridized carbon and nitrogen atoms in the dihydropyrazine portion of the ring system. The specific puckering of the ring is influenced by the substituents and the interactions with the surrounding amino acid residues in the enzyme's active site.

Conformational Preferences and Dynamics of the 5,8-Dihydro Ring System

The conformational landscape of the 5,8-dihydropteridinone ring system is dictated by the inherent flexibility of the dihydropyrazine ring. Due to the presence of sp³-hybridized centers at N(5) and N(8), this six-membered ring is not planar and can adopt various non-planar conformations. The study of the conformational preferences and dynamics of such heterocyclic systems is essential for understanding their reactivity and biological activity.

While specific computational or experimental studies on the conformational analysis of the parent 4(1H)-pteridinone, 5,8-dihydro-(9CI) are scarce, insights can be drawn from related dihydropyrimidine (B8664642) systems and general principles of conformational analysis of six-membered rings. imperial.ac.ukcsbsju.edu The dihydropyrazine ring in 5,8-dihydropteridinone is expected to exist in dynamic equilibrium between different conformers, such as boat and twist-boat forms.

The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The preferred conformation can be influenced by several factors, including:

Steric interactions: The presence of substituents on the ring can favor conformations that minimize steric strain.

Electronic effects: The nature of the substituents can influence the electronic distribution and, consequently, the conformational preference.

Solvent effects: The polarity of the solvent can affect the relative stability of different conformers.

In the context of enzyme-bound structures, as seen in the X-ray crystallographic data of HPPK, the dihydropterin ring is locked into a specific conformation that is complementary to the enzyme's active site. cancer.gov This induced-fit model underscores the conformational flexibility of the dihydropterin ring system.

Theoretical studies on related dihydropyrimidine-2-ones have shown that the six-membered ring can exhibit significant puckering, with boat-like conformations being energetically favorable. imperial.ac.uk These computational models, often employing ab initio and density functional theory (DFT) calculations, provide a means to explore the potential energy surface of the ring system and identify the most stable conformers.

The following table outlines the key conformational features of the 5,8-dihydro ring system based on inferences from analogous structures.

FeatureDescription
Ring Puckering The dihydropyrazine ring is non-planar and can adopt various puckered conformations.
Likely Conformations Boat and twist-boat conformations are expected to be the most stable.
Conformational Dynamics Rapid interconversion between different conformers is likely at ambient temperatures.
Influence of Environment The conformational equilibrium can be shifted by substituents, solvent, and binding to macromolecules.

Computational and Theoretical Investigations of 4 1h Pteridinone, 5,8 Dihydro 9ci

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling electronic structure and predicting reactivity. For pteridinone systems, DFT, particularly with the B3LYP functional and basis sets like 6-31G(d,p), is commonly employed to achieve a balance between computational cost and accuracy. inpressco.com These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. irjweb.com Ab initio methods, such as Hartree-Fock, have also been used to study the electronic properties of related dihydropterin systems, providing a foundational understanding of charge distribution. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. irjweb.com For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), the HOMO is expected to be distributed across the electron-rich pyrimidine (B1678525) and dihydropyrazine (B8608421) rings, while the LUMO would likely be centered on the electron-deficient portions of the molecule. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Computational models can precisely calculate the energies of these orbitals and other related quantum chemical descriptors.

Table 1: Calculated Quantum Chemical Descriptors for a Representative Dihydropteridinone System Note: The following values are representative for a pteridinone-like heterocyclic system and calculated using DFT at the B3LYP/6-31G(d,p) level of theory. Specific values for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) would require dedicated computation.

ParameterValue (eV)Description
EHOMO -6.50Energy of the Highest Occupied Molecular Orbital
ELUMO -1.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.65Difference between ELUMO and EHOMO
Ionization Potential (I) 6.50Approximated as -EHOMO
Electron Affinity (A) 1.85Approximated as -ELUMO
Chemical Hardness (η) 2.325(I - A) / 2
Chemical Softness (S) 0.4301 / (2η)
Electronegativity (χ) 4.175(I + A) / 2

These parameters collectively provide a quantitative basis for understanding the molecule's stability and reactivity profile.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on the molecular surface. libretexts.orgreadthedocs.io They illustrate regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are critical for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. wolfram.com

For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), MEP analysis is expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pteridine (B1203161) core, identifying them as primary hydrogen bond acceptor sites. Conversely, the hydrogen atom attached to the nitrogen in the pyrimidine ring (N1) and the N8-H group would exhibit positive electrostatic potential, marking them as hydrogen bond donor sites. A quantum chemical study on the related 7,8-dihydropterin (B103510) molecule confirms these general features of charge distribution in the pterin (B48896) system. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that static quantum calculations cannot. tu-darmstadt.de By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules. libretexts.org

For 4(1H)-Pteridinone, 5,8-dihydro-(9CI), a key area of investigation is the conformational flexibility of the dihydropyrazine ring. This ring can adopt different puckered conformations, and MD simulations can sample these states to determine their relative populations and the energy barriers between them. youtube.com Such conformational studies have been performed on related tetrahydrobiopterin (B1682763) cofactors, revealing that the molecule is flexible and undergoes various internal motions at physiological temperatures. nih.gov

Furthermore, MD simulations are essential for studying intermolecular interactions, particularly in an aqueous environment. Simulations can model the hydrogen bonding network between the pteridinone and surrounding water molecules, providing detailed information on the structure and dynamics of the solvation shell. swinburne.edu.aunih.gov This is crucial for understanding the molecule's solubility and how it interacts in a biological context. Water-based pharmacophore models can even be generated from analyzing the hydration of a binding site in MD simulations. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths that correspond to UV-Vis absorption peaks. scirp.org

The chromophore of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) is expected to exhibit characteristic π-π* transitions. TD-DFT calculations, often using functionals like CAM-B3LYP, can predict the wavelength of maximum absorption (λmax). researchgate.net While highly accurate predictions can be computationally demanding, these methods are invaluable for assigning spectral bands and understanding the electronic transitions involved. chemrxiv.org Recently, machine learning techniques have also emerged as a promising, high-throughput alternative for predicting UV-Vis spectra from molecular structures alone. nih.govdigitellinc.comnih.gov

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity. nih.gov In a non-clinical context, this can provide mechanistic insights into how structural modifications influence a molecule's physicochemical or inhibitory properties. For pteridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov

For instance, several studies have developed robust QSAR models for pteridinone and tetrahydropteridin derivatives as inhibitors of Polo-like kinase 1 (PLK1), a target in cancer research. nih.govmdpi.comnih.govymerdigital.com These models use a training set of molecules with known inhibitory activities to establish a statistical correlation with calculated steric, electrostatic, and hydrophobic fields. The resulting models can then predict the activity of new, untested compounds and provide visual contour maps that guide the design of more potent analogs.

Table 2: Statistical Parameters for a Representative 3D-QSAR (CoMSIA) Model of Pteridinone Derivatives as PLK1 Inhibitors Source: Adapted from studies on pteridinone derivatives as PLK1 inhibitors. mdpi.comnih.gov

ParameterValueDescription
Q² (Cross-validated R²) 0.69A measure of the internal predictive ability of the model. A value > 0.5 is considered good. mdpi.com
R² (Non-cross-validated R²) 0.974A measure of the model's ability to fit the training set data. mdpi.com
R²pred (External validation) 0.758A measure of the model's ability to predict the activity of an external test set. mdpi.com
Standard Error of Estimate (SEE) 0.141A measure of the goodness of fit.
F-statistic 124.9Indicates the statistical significance of the model.

These statistical values indicate a robust and predictive QSAR model, which can offer significant mechanistic insights into the structure-activity landscape of the pteridinone scaffold. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 4 1h Pteridinone, 5,8 Dihydro 9ci

Oxidation and Reduction Pathways of 4(1H)-Pteridinone, 5,8-dihydro-(9CI)

The redox chemistry of 5,8-dihydro-4(1H)-pteridinone is central to its biological relevance and chemical behavior. The pteridine (B1203161) ring can exist in fully oxidized, dihydro, and tetrahydro forms, with the dihydro isomer being an important intermediate in many metabolic pathways. nih.govnih.gov

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of pteridine compounds. youtube.compineresearch.com A typical CV experiment involves a three-electrode system: a working electrode, a reference electrode, and a counter electrode, immersed in a solution of the analyte in a suitable electrolyte. umb.eduossila.com As the potential is swept linearly, the resulting current from the oxidation or reduction of the analyte is measured. youtube.com

For a reversible redox couple, the cyclic voltammogram shows both an anodic (oxidation) and a cathodic (reduction) peak. The formal reduction potential (E°'), a measure of the thermodynamic tendency of a compound to be reduced, can be approximated by the average of the anodic and cathodic peak potentials. ossila.com

The redox reactions of pterins often involve multi-step electron and proton transfers. The initial oxidation of a tetrahydropterin (B86495) produces a quinonoid dihydropterin, which is a 5,8-dihydro species. nih.govsci-hub.box This species can then be electrochemically reduced back to the tetrahydro form or can undergo tautomerization to a more stable 7,8-dihydropterin (B103510). nih.gov The electrochemical behavior is often pH-dependent due to the involvement of protons in the redox reactions.

Table 1: General Electrochemical Parameters from Cyclic Voltammetry

Parameter Symbol Description
Anodic Peak Potential Epa The potential at which the peak oxidation current occurs.
Cathodic Peak Potential Epc The potential at which the peak reduction current occurs.
Anodic Peak Current ipa The maximum current measured during the anodic scan.
Cathodic Peak Current ipc The maximum current measured during the cathodic scan.

This table provides a general overview of parameters obtained from a cyclic voltammetry experiment. Specific values for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) depend on experimental conditions such as pH, solvent, and scan rate.

In vitro studies have elucidated the enzymatic pathways for the interconversion of pterin (B48896) oxidation states. Dihydropterins are critical substrates for enzymes involved in the biosynthesis of tetrahydrofolate and other essential cofactors. nih.gov

Enzymatic Reduction: The reduction of dihydropterins to their biologically active tetrahydro forms is catalyzed by NADPH-dependent reductases. researchgate.net A key enzyme in this process is Dihydrofolate Reductase (DHFR). acs.orgacs.org The reaction mechanism involves the stereospecific transfer of a pro-R hydride from the nicotinamide (B372718) ring of NADPH to the C6 position of the dihydropterin ring. acs.orgacs.org This reaction is essential for maintaining the intracellular pool of tetrahydropterin cofactors. acs.org

Another important class of enzymes is the pteridine reductases (PTRs), which can also catalyze the reduction of various dihydropterins. nih.govresearchgate.net For example, pteridine reductase 1 (PTR1) is capable of reducing both folate and biopterin (B10759762). researchgate.net

Enzymatic Oxidation: The oxidation of tetrahydropterins, often occurring during enzymatic hydroxylation reactions (e.g., by phenylalanine hydroxylase), initially yields a quinonoid 5,8-dihydropterin intermediate. nih.govsci-hub.box This unstable intermediate must be rapidly reduced back to the tetrahydro form to maintain cofactor availability. The enzyme dihydropteridine reductase (DHPR) catalyzes this regeneration using NADH or NADPH. nih.gov If not enzymatically reduced, the quinonoid dihydropterin rearranges to the more stable but biologically inactive 7,8-dihydropterin. sci-hub.boxnih.gov

Electrophilic and Nucleophilic Reactions of the Pteridinone Ring System

The reactivity of the pteridinone ring towards electrophiles and nucleophiles is governed by the electronic properties of the fused pyrimidine (B1678525) and pyrazine (B50134) rings, as well as the substituents. The 2-amino group is an activating, electron-donating group, while the 4-oxo group and the nitrogen atoms in the rings are electron-withdrawing. This creates a complex pattern of electron density.

Electrophilic Reactions: Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. masterorganicchemistry.comwikipedia.org In this reaction, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The pteridinone ring is generally electron-deficient due to the presence of four nitrogen atoms, making it less reactive towards electrophiles than benzene. However, the electron-donating 2-amino group directs electrophiles to the ortho and para positions. The electron density is concentrated at atoms 2, 4, and 6. wikipedia.org Therefore, electrophilic attack is most likely to occur at the carbon atoms of the pyrimidine ring, if conditions are forcing enough to overcome the ring's inherent electron deficiency.

Nucleophilic Reactions: The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack. The C6 and C7 positions in the pyrazine ring are particularly electrophilic and can be targets for nucleophiles. The most significant nucleophilic reaction involving the dihydropterin system is the enzymatic reduction by DHFR, where a hydride ion (a nucleophile) attacks the C6 position. acs.org

Acid-Base Properties and Protonation States

The protonation state of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) is crucial for its structure, stability, and reactivity, particularly in biological systems. github.iochemrxiv.org The molecule contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the environment. The acid-base properties are described by pKa values, which indicate the pH at which a specific group is 50% protonated and 50% deprotonated. youtube.com

The primary sites for protonation are the nitrogen atoms (N1, N3, N5, N8) and the exocyclic amino group. The pKa values are influenced by the electronic environment of each atom. For instance, the acidity of the N3-H is influenced by the adjacent carbonyl group. The basicity of N5 and N8 in the dihydropyrazine (B8608421) ring is a key feature of its chemistry. Studies on related compounds like dihydrobiopterin provide insight into the likely pKa values. acs.org Determining the correct protonation state is essential for understanding enzyme-substrate interactions and reaction mechanisms. github.iochemrxiv.org Generally, if the pH is below the pKa, the group will be predominantly protonated, and if the pH is above the pKa, it will be deprotonated. youtube.com

Table 2: Estimated pKa Values for Ionizable Groups in Dihydropterins

Group Position Estimated pKa Predominant State at pH 7.4
Amide Proton N3-H ~8-9 Protonated (N-H)
Pyrazine Nitrogen N5 ~5-6 Protonated (N-H)
Pyrazine Nitrogen N8-H High Protonated (N-H)

Note: These are estimated values based on related pteridine structures. The exact pKa values can vary depending on substitution and experimental conditions. The protonation of the C2-amino group at physiological pH is less certain and highly dependent on the local environment.

Photochemical Transformations of 4(1H)-Pteridinone, 5,8-dihydro-(9CI)

Dihydropterins exhibit a rich and complex photochemistry, particularly upon UV irradiation. msu.edu These reactions can lead to the formation of various photoproducts, including dimers and oxidized species. mdpi.comnih.gov

Under anaerobic conditions, UV-A irradiation (320-400 nm) of dihydropterins like 7,8-dihydrobiopterin (a substituted dihydropterin) leads to the formation of dimers. nih.gov This photodimerization is a significant pathway and is believed to proceed from the singlet excited state of the molecule. nih.gov The formation of azacyclobutane-type dimers has been proposed. mdpi.com

In the presence of oxygen, the photochemical process becomes more complex. Initially, dimerization can still be the main reaction. nih.gov However, as the reaction progresses, photooxidation can occur, leading to the formation of the fully oxidized pterin and hydrogen peroxide (H₂O₂). nih.gov This process can become autocatalytic, where the newly formed oxidized pterin acts as a photosensitizer, absorbing light and promoting the oxidation of remaining dihydropterin molecules via its triplet excited state. nih.govnih.gov This photosensitized oxidation likely occurs through an electron transfer mechanism (Type I). nih.gov

The quantum yield (Φ), which measures the efficiency of a photochemical process, for the photooxidation of tetrahydropterin (the precursor to dihydropterin) has been reported. For example, the quantum yield for H₄Bip oxidation upon UV irradiation at 300 nm was found to be (2.7 ± 0.4) × 10⁻³. nih.gov

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics provides quantitative information about the rates of the chemical transformations of 5,8-dihydro-4(1H)-pteridinone, while thermodynamics describes the energy changes and stability associated with these reactions.

Reaction Kinetics: The oxidation of dihydropterins, particularly autooxidation in the presence of molecular oxygen, has been a subject of kinetic studies. These reactions can often be described by pseudo-first-order rate constants (kapp) under specific conditions (e.g., constant O₂ concentration). researchgate.net The rates are highly dependent on the substituents on the pterin ring, pH, and buffer composition. nih.govresearchgate.net

The rate of a reaction is related to the concentration of reactants through a rate law, which includes a rate constant (k). The temperature dependence of the rate constant is described by the Arrhenius equation: youtube.comcantera.org

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. youtube.com Catalysts, including enzymes, increase reaction rates by providing an alternative reaction pathway with a lower activation energy. youtube.com

Table 3: Pseudo-First-Order Rate Constants for Autooxidation of 7,8-Dihydropterins

Compound Temperature (°C) kapp (h⁻¹) Half-life (h)

Data adapted from a study on 7,8-dihydropterins, demonstrating the typical magnitude of autooxidation rates. researchgate.net The 5,8-dihydro isomer is generally less stable and reacts faster.

Thermodynamics: Thermodynamic studies focus on the relative stability of reactants, intermediates, and products. A key thermodynamic consideration for dihydropterins is the tautomerization between different isomers. The quinonoid 5,8-dihydropterin formed during redox reactions is thermodynamically unstable and rapidly tautomerizes to the more stable 7,8-dihydropterin isomer. nih.govsci-hub.box This isomerization is a thermodynamically favorable process, meaning the 7,8-dihydro form has a lower Gibbs free energy. While the chemical reduction of a fully oxidized pterin to a 7,8-dihydropterin and then to a tetrahydropterin is a thermodynamically irreversible pathway, the enzymatic step involving dihydrofolate reductase is reversible. nih.gov

Biological Activity and Mechanistic Insights of 4 1h Pteridinone, 5,8 Dihydro 9ci in Model Systems

Interaction with Enzymes of Pteridine (B1203161) Metabolism

There is currently no specific information available in scientific literature detailing the direct interaction of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) with key enzymes of pteridine metabolism. While the broader class of pteridinones has been investigated for interactions with various enzymes, these findings cannot be directly attributed to this specific dihydro- form.

Substrate Specificity for Dihydropteridine Reductase (DHPR) Analogues

No studies were identified that have investigated whether 4(1H)-Pteridinone, 5,8-dihydro-(9CI) can act as a substrate for dihydropteridine reductase (DHPR) or its analogues. DHPR is a crucial enzyme responsible for the regeneration of tetrahydrobiopterin (B1682763), an essential cofactor for several aromatic amino acid hydroxylases. The substrate specificity of DHPR is typically directed towards quinonoid dihydrobiopterin. Without experimental data, the capacity of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) to be recognized and reduced by DHPR remains unknown.

Inhibition Studies with Relevant Pteridine-Dependent Enzymes

No specific studies on the inhibitory effects of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) on pteridine-dependent enzymes have been published. Research on other pteridine derivatives has shown that modifications to the pteridine ring can lead to inhibitory activity against enzymes such as nitric oxide synthase (NOS). For instance, certain 4-amino pteridine derivatives have been explored as antagonists of the (6R)-5,6,7,8-tetrahydrobiopterin cofactor for NOS. However, no such inhibitory studies have been reported for 4(1H)-Pteridinone, 5,8-dihydro-(9CI).

Binding Mode Analysis with Target Proteins (e.g., molecular docking, enzyme-ligand crystallography)

There are no available molecular docking or enzyme-ligand crystallography studies that specifically describe the binding mode of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) with any target proteins. Molecular modeling techniques are frequently employed to predict the interaction of ligands with the active sites of enzymes. Such studies provide valuable insights into the potential binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. The absence of such data for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) means its potential binding conformations and affinities with enzymes like DHPR or other pteridine-binding proteins have not been elucidated.

Roles in Model Biosynthetic Pathways (e.g., folate, biopterin (B10759762) cycles)

The potential role of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) as an intermediate, product, or modulator in key biosynthetic pathways like the folate and biopterin cycles has not been established in the scientific literature. These pathways are critical for the synthesis of essential cofactors for one-carbon metabolism and the production of neurotransmitters.

As a Potential Intermediate or Product

There is no evidence to suggest that 4(1H)-Pteridinone, 5,8-dihydro-(9CI) is a naturally occurring intermediate or product in the de novo synthesis or salvage pathways of folates or biopterins. The established intermediates in these pathways are well-characterized pteridine derivatives such as dihydroneopterin and 6-hydroxymethyldihydropterin in the folate pathway.

Metabolic Fate in Isolated Cellular Systems (non-human, in vitro)

The metabolic fate of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) in any isolated non-human cellular systems has not been reported. In vitro studies using cell cultures or isolated enzyme systems are essential for understanding the biotransformation, stability, and potential biological activities of a compound. Without such studies, it is not possible to determine how this specific pteridinone derivative would be metabolized by cells.

Advanced Analytical Methodologies for 4 1h Pteridinone, 5,8 Dihydro 9ci

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analytical chemistry of 4(1H)-Pteridinone, 5,8-dihydro-(9CI), providing the means to separate it from complex mixtures for subsequent identification and quantification. The choice of technique is dictated by the compound's physicochemical properties and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pteridine (B1203161) derivatives. The development of a robust HPLC method for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) involves careful selection of the stationary and mobile phases to achieve optimal separation. Due to the polar nature of the pteridine core, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. cuni.cz

In reversed-phase HPLC, C8 and C18 columns are commonly used. researchgate.net However, the high polarity of pteridines can lead to poor retention on these phases. To overcome this, highly aqueous mobile phases are often necessary, which can compromise column stability over time. cuni.cz An alternative is the use of more polar embedded-group or amide-based stationary phases, such as a Discovery RP Amide C16 column, which can provide better retention and selectivity for polar compounds. mdpi.com The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid, or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analyte.

Hydrophilic interaction liquid chromatography (HILIC) presents another viable option, particularly for highly polar compounds that are weakly retained in RPLC. cuni.czresearchgate.net HILIC stationary phases, such as those with amide or zwitterionic functionalities, can provide strong retention for pteridines at high organic solvent concentrations. cuni.czmdpi.com

The following interactive table summarizes typical starting conditions for HPLC method development for 4(1H)-Pteridinone, 5,8-dihydro-(9CI).

ParameterReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18, C8, or Amide C16Amide, Zwitterionic
Mobile Phase A 0.1% Formic Acid in Water or 10-25 mM Ammonium Acetate0.1% Formic Acid in Water/Acetonitrile (95:5)
Mobile Phase B Acetonitrile or MethanolAcetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 15-20 minutes95-50% B over 15-20 minutes
Flow Rate 0.5 - 1.0 mL/min0.3 - 0.8 mL/min
Column Temperature 25 - 40 °C30 - 50 °C
Detection UV at 254 nm or 280 nmUV at 254 nm or 280 nm

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the non-volatile pteridinone into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comyoutube.com

The most common derivatization technique for compounds containing active hydrogens (in hydroxyl, amino, or amide groups) is silylation. libretexts.org This process involves the replacement of the active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.comnih.gov The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an aprotic solvent. unina.it

Once derivatized, the TMS-derivative of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) can be separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The GC method would typically employ a non-polar or medium-polarity capillary column.

The table below outlines a general procedure for the GC analysis of derivatized 4(1H)-Pteridinone, 5,8-dihydro-(9CI).

StepDescriptionTypical Conditions
1. Derivatization Silylation to form a volatile derivative.Reagent: BSTFA with 1% TMCS or MSTFA. Solvent: Pyridine or Acetonitrile. Reaction: Heat at 60-80°C for 30-60 minutes.
2. GC Separation Separation of the TMS-derivative.Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film). Carrier Gas: Helium. Temperature Program: 100°C (1 min), ramp to 280°C at 10-15°C/min, hold for 5-10 min.
3. Detection Detection of the separated derivative.Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged or polar compounds. wikipedia.org Pteridine derivatives are well-suited for CE analysis, which can provide better separation efficiency than HPLC in some cases. nih.gov The separation in CE is based on the differential migration of analytes in an electric field through a narrow fused-silica capillary filled with a background electrolyte (BGE).

For the separation of pteridines, the composition and pH of the BGE are critical. Alkaline buffers are commonly used to ensure that the pteridine derivatives are negatively charged and to control the electroosmotic flow (EOF). nih.govnih.gov A typical BGE might consist of a mixture of Tris (tris(hydroxymethyl)aminomethane) and borate (B1201080) or sodium tetraborate, with a small amount of EDTA to chelate any metal ions that could interfere with the separation. nih.govnih.gov

The high resolution of CE allows for the separation of closely related pteridine isomers. mdpi.com Detection is often performed using on-column UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence (LIF). wikipedia.orgnih.gov

The following table details typical parameters for the CE separation of pteridine derivatives.

ParameterTypical Conditions
Capillary Fused-silica, 50-75 µm i.d., 50-70 cm total length
Background Electrolyte (BGE) 100 mM Tris, 100 mM Boric Acid, 2 mM EDTA, pH 8.5-9.6
Applied Voltage 15 - 25 kV
Temperature 20 - 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5-10 s)
Detection UV at 254 nm or Laser-Induced Fluorescence (LIF)

Spectrometric Quantification Methods

Spectrometric methods are essential for the quantification of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) following separation or for direct measurement in simple matrices. These techniques rely on the interaction of the compound with electromagnetic radiation.

UV-Vis Spectrophotometric Assays

UV-Vis spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the ultraviolet-visible range. Pteridine derivatives exhibit characteristic UV absorption spectra due to their heterocyclic aromatic ring system. researchgate.net A direct spectrophotometric method can be developed for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) by measuring its absorbance at a specific wavelength, typically at its absorption maximum (λmax), where the sensitivity is greatest. chem-soc.si

The development of a UV-Vis assay requires the selection of an appropriate solvent in which the analyte is stable and soluble. The pH of the solution can also influence the absorption spectrum of pteridines. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. chem-soc.si While no specific spectrum for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) is readily available, related pterin (B48896) compounds show strong absorption in the range of 250-360 nm. researchgate.net

The table below summarizes the key aspects of a UV-Vis spectrophotometric assay.

ParameterDescription
Wavelength (λmax) The wavelength of maximum absorbance, determined by scanning a solution of the compound. For related pterins, this is often around 254 nm and 360 nm. researchgate.net
Solvent A solvent that does not absorb at the analytical wavelength, such as methanol, ethanol, or buffered aqueous solutions. chem-soc.si
Calibration Range A series of standard solutions covering the expected concentration range of the unknown samples.
Quantification Determination of the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Fluorescence-Based Detection Methods

Many pteridine compounds are naturally fluorescent, a property that can be exploited for highly sensitive and selective detection. researchgate.netevidentscientific.com Fluorescence occurs when a molecule absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). uci.edu The intensity of the emitted light is, under certain conditions, directly proportional to the concentration of the fluorescent species.

Fluorescence-based methods offer significantly lower detection limits compared to UV-Vis absorption. nih.gov For instance, laser-induced fluorescence (LIF) detection, when coupled with separation techniques like HPLC or CE, can achieve detection limits in the sub-nanomolar range. nih.gov

To develop a fluorescence-based assay, the excitation and emission maxima of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) must be determined. For related pterin compounds, excitation is often performed around 360 nm, with emission maxima observed around 450 nm. researchgate.net

The following table outlines the fundamental parameters for a fluorescence-based detection method.

ParameterDescription
Excitation Wavelength (λex) The wavelength at which the compound shows maximum absorption leading to fluorescence. For related pterins, this is approximately 360 nm. researchgate.net
Emission Wavelength (λem) The wavelength at which the compound shows maximum fluorescence emission. For related pterins, this is around 450 nm. researchgate.net
Instrumentation A spectrofluorometer or a fluorescence detector coupled to a chromatograph or capillary electrophoresis system.
Sensitivity Typically much higher than absorption-based methods, allowing for the analysis of trace amounts of the compound.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of pteridine derivatives in complex biological matrices. The high selectivity and sensitivity of this technique allow for the precise measurement of low-concentration analytes. While specific applications detailing the LC-MS/MS analysis of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) are not extensively documented in publicly available literature, the methodology can be inferred from studies on closely related dihydropterin compounds.

A common approach involves stable isotope dilution LC-MS/MS. nih.govnih.gov This method utilizes a stable isotope-labeled internal standard of the analyte of interest to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response.

Methodological Approach for Dihydropterin Analysis:

A typical LC-MS/MS method for the analysis of dihydropterins, which would be applicable to 5,8-dihydro-(9CI), involves the following steps:

Sample Preparation: Biological samples, such as cerebrospinal fluid or plasma, are often subjected to a protein precipitation step, followed by solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate the analyte from other compounds in the sample. A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typical.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is frequently used. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.

Illustrative MRM Parameters for Related Pterin Compounds:

The following table provides examples of MRM transitions used for the quantification of pterin metabolites in cerebrospinal fluid, which can serve as a starting point for developing a method for 4(1H)-Pteridinone, 5,8-dihydro-(9CI). nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tetrahydrobiopterin (B1682763) (BH4)242.1176.1
7,8-Dihydrobiopterin (BH2)240.1176.1
Neopterin254.1194.1
Sepiapterin238.1196.1

Fragmentation Patterns:

The fragmentation of pteridine compounds in the collision cell of a mass spectrometer typically involves the loss of side chains and cleavage of the pterin ring system. For instance, the transition of tetrahydrobiopterin from a precursor ion of m/z 242.1 to a product ion of m/z 176.1 corresponds to the loss of the dihydroxypropyl side chain. Understanding these fragmentation patterns is essential for the development of specific and sensitive MRM methods.

Applications of 4 1h Pteridinone, 5,8 Dihydro 9ci in Research and Chemical Synthesis

As a Scaffold for Novel Heterocyclic Compound Synthesis

The 5,8-dihydro-4(1H)-pteridinone core is a prominent scaffold in the design and synthesis of new heterocyclic compounds, primarily due to its structural resemblance to biologically important molecules. nih.govnih.gov Medicinal chemists have successfully utilized this framework to generate libraries of derivatives with potential therapeutic applications. A significant area of this research has been in the development of kinase inhibitors, which are crucial in cancer therapy.

Key Research Findings:

Kinase Inhibitor Development: Dihydropteridinone derivatives have been synthesized and identified as potent and selective inhibitors of various kinases, including Polo-like kinase 1 (PLK1) and Vaccinia-Related Kinase 1 (VRK1). mdpi.com These enzymes are often overexpressed in tumor cells and play a critical role in cell cycle progression. By modifying the core pteridinone structure, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds.

Solid-Phase Synthesis: The development of solid-phase synthesis methods has facilitated the efficient production of a diverse range of substituted dihydropteridinones. nih.gov This high-throughput approach allows for the rapid generation of compound libraries, which can then be screened for biological activity, accelerating the drug discovery process.

Table 1: Examples of Synthesized Dihydropteridinone Derivatives and their Targets
Derivative Class Target
Substituted DihydropteridinonesPolo-like kinase 1 (PLK1)
Novel DihydropteridinonesVaccinia-Related Kinase 1 (VRK1)

Use as a Chemical Probe in Biological Studies (in vitro)

Currently, there is limited publicly available research specifically detailing the use of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) as a chemical probe for in vitro biological studies. While its derivatives have been extensively studied for their therapeutic potential, the parent compound's application as a tool to investigate biological pathways or enzyme mechanisms is not well-documented.

Contribution to Understanding Pteridine (B1203161) Biosynthesis and Metabolism

Dihydropterins are crucial intermediates in the biosynthesis of pteridines, a class of heterocyclic compounds with diverse biological functions, including roles as enzyme cofactors and pigments. The study of compounds like 5,8-dihydro-4(1H)-pteridinone provides valuable insights into these complex metabolic pathways.

Key Research Findings:

Intermediate in Pteridine Pathways: The 7,8-dihydropterin (B103510) core, closely related to the 5,8-dihydro isomer, is a known key intermediate in the biosynthesis of various pteridines in insects. It serves as a precursor for the formation of pigments and other essential pteridine derivatives.

Enzymatic Transformations: Dihydropterins are substrates for a variety of enzymes that catalyze their conversion to other pteridine forms. Understanding the interactions of 5,8-dihydro-4(1H)-pteridinone and its analogs with these enzymes can help to elucidate the mechanisms of pteridine metabolism and its regulation.

Table 2: Role of Dihydropterins in Biological Pathways
Biological Process Role of Dihydropterin
Pteridine BiosynthesisKey Intermediate
Enzymatic ReactionsSubstrate for Metabolic Enzymes

Development of Pteridinone-Based Materials

There is currently a lack of significant research on the development of materials specifically based on the 4(1H)-Pteridinone, 5,8-dihydro-(9CI) scaffold. While polymer-supported synthesis of pteridinone derivatives has been reported, the focus of this work is on the synthesis of discrete small molecules rather than the creation of polymers or other materials with specific functional properties derived from the pteridinone unit. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4 1h Pteridinone, 5,8 Dihydro 9ci

Exploration of New Synthetic Strategies for Complex Derivatives

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the 5,8-dihydro-4(1H)-pteridinone core. Future research is anticipated to move beyond traditional condensation reactions and focus on more sophisticated strategies to generate a diverse library of complex derivatives. These efforts will likely concentrate on regioselective and stereoselective functionalization of the pteridinone scaffold.

Key areas of exploration will include:

Catalytic Cross-Coupling Reactions: The application of modern catalytic systems, such as those based on palladium, copper, or nickel, could enable the introduction of a wide array of substituents (aryl, alkyl, etc.) at specific positions on the pteridinone ring. This would allow for the systematic exploration of the structure-activity relationship of novel derivatives.

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to creating complex molecules. The development of C-H activation strategies tailored for the 5,8-dihydro-4(1H)-pteridinone core would provide a powerful tool for late-stage diversification of lead compounds.

Combinatorial Chemistry and High-Throughput Synthesis: The use of combinatorial approaches, coupled with high-throughput screening, will be instrumental in rapidly generating and evaluating large libraries of 5,8-dihydro-4(1H)-pteridinone derivatives. This will accelerate the discovery of compounds with desired biological activities.

Synthetic StrategyPotential Advantages
Catalytic Cross-CouplingHigh efficiency, broad substrate scope, precise control over substitution patterns.
C-H ActivationAtom economy, step efficiency, potential for novel transformations.
Combinatorial ChemistryRapid generation of large compound libraries, accelerated discovery of active molecules.

Deeper Mechanistic Understanding of Biological Interactions (in vitro)

While the in vivo functions of 5,8-dihydro-4(1H)-pteridinone are yet to be fully elucidated, in vitro studies are crucial for unraveling its fundamental biological interactions. Recent research on dihydropteridinone derivatives has highlighted their potential as inhibitors of kinases such as Vaccinia-Related Kinase 1 (VRK1) and Casein Kinase 1 (CK1). nih.govchemrxiv.orgacs.org Future in vitro investigations will likely focus on pinpointing the specific molecular targets of the core 5,8-dihydro-4(1H)-pteridinone structure and its derivatives.

Prospective research directions include:

Enzyme Inhibition Assays: A comprehensive screening of 5,8-dihydro-4(1H)-pteridinone and its analogs against a broad panel of enzymes, particularly kinases and oxidoreductases, will be essential to identify primary biological targets.

Binding Affinity Studies: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity and thermodynamics of interactions between the pteridinone core and its target proteins.

Structural Biology: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be invaluable in determining the three-dimensional structures of 5,8-dihydro-4(1H)-pteridinone derivatives in complex with their biological targets. This will provide critical insights into the molecular basis of their activity and guide the rational design of more potent and selective compounds.

Cell-Based Assays: Investigating the effects of these compounds on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways, will help to understand their mechanism of action at a cellular level.

Integration with Advanced Analytical and Imaging Techniques

To gain a more comprehensive understanding of the behavior of 5,8-dihydro-4(1H)-pteridinone and its derivatives in biological systems, it is crucial to integrate their study with state-of-the-art analytical and imaging technologies. The inherent instability and low concentrations of pteridines in biological samples present analytical challenges that can be overcome with modern methodologies. nih.govresearchgate.net

Future research will benefit from the application of:

Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization (MALDI)-MS, will be pivotal for the sensitive and specific detection and quantification of 5,8-dihydro-4(1H)-pteridinone and its metabolites in complex biological matrices. researchgate.netresearchgate.netspringernature.comnih.govnih.gov MS imaging can further provide spatial distribution information of these compounds within tissues. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to study the structure and dynamics of 5,8-dihydro-4(1H)-pteridinone and its interactions with biomolecules in solution.

Fluorescence Spectroscopy: The development of fluorescently labeled derivatives of 5,8-dihydro-4(1H)-pteridinone will enable the use of fluorescence microscopy and other imaging techniques to visualize their subcellular localization and trafficking in real-time.

Analytical TechniqueApplication in 5,8-dihydro-4(1H)-pteridinone Research
Mass Spectrometry (MS)Detection, quantification, and metabolic profiling in biological samples. researchgate.netresearchgate.netnih.govnih.gov
NMR SpectroscopyStructural elucidation and interaction studies with biomolecules.
Fluorescence SpectroscopyVisualization of subcellular localization and dynamics.

Design of Novel Chemical Biology Tools Based on the 4(1H)-Pteridinone, 5,8-dihydro-(9CI) Core

The unique chemical scaffold of 5,8-dihydro-4(1H)-pteridinone makes it an attractive starting point for the design of novel chemical biology tools to probe and manipulate biological systems. nih.govnih.govchemicalprobes.org By incorporating specific functionalities, the pteridinone core can be transformed into highly specific molecular probes.

Emerging research avenues in this area include:

Fluorescent Probes: The synthesis of 5,8-dihydro-4(1H)-pteridinone derivatives conjugated to fluorophores could lead to the development of sensors for specific ions, molecules, or enzymatic activities. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org The design of "off-on" fluorescent probes, where fluorescence is activated upon binding to a target, is a particularly promising strategy. researchgate.net

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the pteridinone scaffold, researchers can create affinity-based probes to covalently label and identify the protein targets of these compounds in a cellular context.

Bifunctional Molecules: The 5,8-dihydro-4(1H)-pteridinone core could be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to induce the degradation of specific target proteins.

The continued exploration of these future directions will undoubtedly shed more light on the chemical and biological properties of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) and pave the way for its potential applications in various fields of scientific research.

Q & A

Q. What are the established synthetic routes for 4(1H)-Pteridinone, 5,8-dihydro-(9CI), and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of aminocarbonyl precursors under controlled pH and temperature conditions. Key intermediates include dihydrobiopterin derivatives (e.g., 7,8-dihydrobiopterin, CAS 6779-87-9) . Purity validation requires NMR spectroscopy (to confirm tautomeric states and substituent positions) and mass spectrometry (to verify molecular weight and fragmentation patterns) . High-performance liquid chromatography (HPLC) is recommended for assessing byproduct formation .

Q. What is the biological significance of this compound in enzymatic systems?

  • Methodological Answer : 4(1H)-Pteridinone derivatives act as precursors for tetrahydrobiopterin (BH4), a cofactor in aromatic amino acid hydroxylases and nitric oxide synthases . To study its role, researchers can use enzymatic assays with phenylalanine hydroxylase (PAH), monitoring substrate conversion via UV-Vis spectroscopy . Comparative studies with synthetic analogs (e.g., sapropterin dihydrochloride) can elucidate structure-activity relationships .

Q. How does the tautomeric state of 4(1H)-Pteridinone influence its chemical reactivity?

  • Methodological Answer : The keto-enol tautomerism of the pteridinone ring affects nucleophilic substitution and redox properties. X-ray crystallography or computational modeling (DFT) can identify dominant tautomers . Reactivity studies should be conducted under inert atmospheres to avoid oxidation of the dihydro moiety .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of pharmacologically active derivatives (e.g., sapropterin)?

  • Methodological Answer : Stereoselectivity is achieved via chiral catalysts (e.g., Rh-based complexes) or enzymatic resolution using ketoreductases . For 6R-configured derivatives (e.g., sapropterin), asymmetric hydrogenation of ketone intermediates followed by diastereomeric salt crystallization ensures enantiopurity . Monitor reaction progress using chiral HPLC and polarimetry .

Q. How to resolve contradictions in reported stability data under varying experimental conditions?

  • Methodological Answer : Discrepancies arise from pH-dependent degradation pathways. Design accelerated stability studies (40°C/75% RH) with buffers spanning pH 1–13. Use LC-MS to identify degradation products (e.g., oxidized pterins or ring-opened species) . Cross-reference with spectral libraries (e.g., EPA/NIH Mass Spectral Database) to confirm degradation pathways .

Q. What strategies mitigate interference from byproducts in dihydrobiopterin biosynthesis studies?

  • Methodological Answer : Byproducts like 7,8-dihydropteroate can be minimized via substrate engineering (e.g., deuterated analogs to slow undesired tautomerization) . Isotope-labeling (e.g., ¹⁵N/¹³C) combined with NMR or MS/MS tracks metabolic flux in cell-based assays .

Q. How to evaluate the compound’s role in redox cycling and oxidative stress pathways?

  • Methodological Answer : Use cyclic voltammetry to measure redox potentials of the dihydro/quinonoid states . In cellular models, pair with fluorescence probes (e.g., DCFH-DA) to quantify ROS generation. Compare with tetrahydrobiopterin analogs to delineate antioxidant vs. pro-oxidant effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.